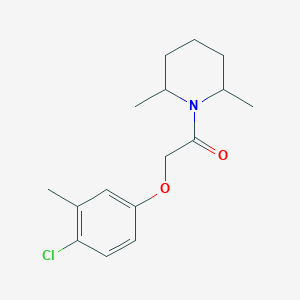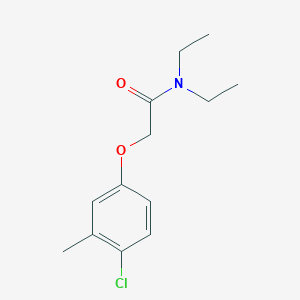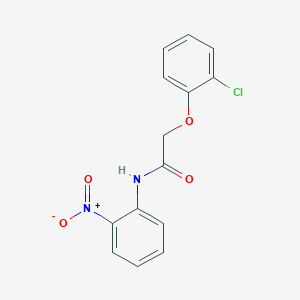
2-(4-Chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
描述
The compound “1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine” is a derivative of phenoxy herbicides, which are widely used in agriculture . The best-known phenoxy herbicides are (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .
Synthesis Analysis
The synthesis of such compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another common method involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular formula of the compound is C14H18ClNO2 . The structure of the compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenoxy group, which is a phenyl group bonded to an oxygen atom .Chemical Reactions Analysis
Phenoxy herbicides, including this compound, act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, thus selectively killing broad-leaf weeds while leaving the crops relatively unaffected .作用机制
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the target molecule, which can alter its function .
Biochemical Pathways
It’s known that compounds with similar structures can affect various biochemical pathways, leading to downstream effects such as changes in cellular function .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It’s known that compounds with similar structures can have various effects at the molecular and cellular level, depending on their specific mode of action .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can greatly influence the action of a compound .
The pharmacokinetics and environmental factors can also greatly influence the action of the compound .
生化分析
Biochemical Properties
The role of 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine in biochemical reactions is not well-studied. Based on its structure, it could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Cellular Effects
It could potentially influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
Studies could potentially reveal threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine are not well-characterized. It could potentially interact with various enzymes or cofactors, and could also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine within cells and tissues could potentially involve various transporters or binding proteins. It could also affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-9-14(7-8-15(11)17)20-10-16(19)18-12(2)5-4-6-13(18)3/h7-9,12-13H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNYVBOFTZEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=CC(=C(C=C2)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Nitrophenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,4-oxadiazole](/img/structure/B3949141.png)
![2-butyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949146.png)

![2-[(3-METHYLPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B3949159.png)
![N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3949166.png)



![N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide](/img/structure/B3949194.png)
![2-(Dimethylamino)-3-[(3-methoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3949196.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide](/img/structure/B3949213.png)

![N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide](/img/structure/B3949243.png)
![2-[(2-Methylphenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3949249.png)
